molecular formula C11H9Br2NO B1443529 5-Bromo-8-(bromomethyl)-2-methoxyquinoline CAS No. 885687-81-0

5-Bromo-8-(bromomethyl)-2-methoxyquinoline

Cat. No.: B1443529
CAS No.: 885687-81-0
M. Wt: 331 g/mol
InChI Key: OOPHPPJUKMZRRQ-UHFFFAOYSA-N
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Description

5-Bromo-8-(bromomethyl)-2-methoxyquinoline: is a quinoline derivative characterized by the presence of bromine atoms at the 5 and 8 positions, a bromomethyl group at the 8 position, and a methoxy group at the 2 position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide . The reaction is carried out in an anhydrous solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. For example, the bromination step can be optimized using continuous flow reactors to control reaction parameters precisely. The use of catalysts such as aluminum chloride can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various nucleophiles can replace the bromine atoms, leading to a wide range of substituted quinoline derivatives.

    Oxidation Products: Oxidized quinoline derivatives with different functional groups.

    Reduction Products: Reduced quinoline derivatives with modified side chains.

Scientific Research Applications

Chemistry: 5-Bromo-8-(bromomethyl)-2-methoxyquinoline is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential. They are explored as potential treatments for diseases such as malaria, cancer, and bacterial infections .

Industry: In the industrial sector, this compound is used in the production of dyes, catalysts, and materials. Its chemical properties make it suitable for various applications in manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Bromo-8-(bromomethyl)-2-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group contribute to its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to the disruption of biological pathways. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-8-(bromomethyl)-2-methoxyquinoline is unique due to the presence of both bromine atoms and a bromomethyl group, which confer distinct chemical reactivity and biological activity. The methoxy group at the 2 position further enhances its versatility in chemical synthesis and potential biological applications .

Properties

IUPAC Name

5-bromo-8-(bromomethyl)-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO/c1-15-10-5-3-8-9(13)4-2-7(6-12)11(8)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHPPJUKMZRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743667
Record name 5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885687-81-0
Record name 5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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